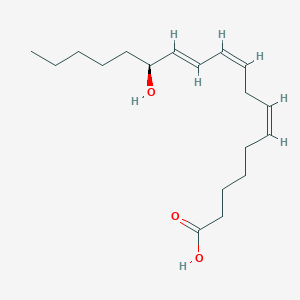

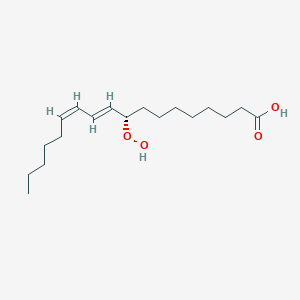

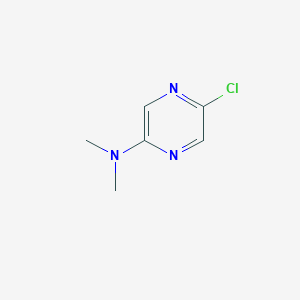

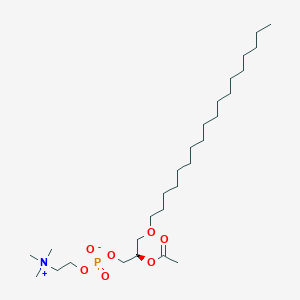

![molecular formula C16H22Cl2N2 B163737 3,3',5,5'-Tetramethyl-[1,1'-Biphenyl]-4,4'-diamin-dihydrochlorid-Hydrat CAS No. 207738-08-7](/img/structure/B163737.png)

3,3',5,5'-Tetramethyl-[1,1'-Biphenyl]-4,4'-diamin-dihydrochlorid-Hydrat

Übersicht

Beschreibung

3,3’,5,5’-Tetramethylbenzidine dihydrochloride, commonly known as TMB dihydrochloride, is a chromogenic substrate widely used in biochemical assays. It is particularly known for its application in enzyme-linked immunosorbent assays (ELISA) and immunohistochemistry. TMB dihydrochloride is a white solid that forms a pale blue-green liquid in solution with ethyl acetate. It is sensitive to light and should be stored away from direct sunlight .

Wissenschaftliche Forschungsanwendungen

TMB-Dihydrochlorid wird in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt:

5. Wirkmechanismus

Der Wirkmechanismus von TMB-Dihydrochlorid beinhaltet seine Oxidation durch Peroxidaseenzyme in Gegenwart von Wasserstoffperoxid. Die Verbindung wirkt als Wasserstoffdonor, was zur Bildung eines Diimin-Diamin-Komplexes führt. Dieser Komplex verleiht der Lösung eine blaue Farbe, die spektrophotometrisch quantifiziert werden kann. Die Reaktion kann durch Zugabe einer Säure, wie z. B. Schwefelsäure, gestoppt werden, wodurch sich die Lösung gelb färbt .

Ähnliche Verbindungen:

o-Phenylendiamin: Ein weiteres chromogenes Substrat, das aufgrund seiner nicht-kanzerogenen Natur weitgehend durch TMB-Dihydrochlorid ersetzt wurde.

Einzigartigkeit von TMB-Dihydrochlorid:

Wirkmechanismus

Target of Action

The primary target of 3,3’,5,5’-Tetramethyl-[1,1’-biphenyl]-4,4’-diamine dihydrochloride hydrate (TMB-d) is peroxidase . Peroxidase is an enzyme that plays a crucial role in the oxidation-reduction process in cells. It catalyzes the conversion of hydrogen peroxide to water, preventing cellular damage from oxidative stress .

Mode of Action

TMB-d interacts with peroxidase in a way that it serves as a chromogenic substrate for the enzyme . When oxidized by peroxidase, TMB-d undergoes a change that results in the formation of a blue-colored product . This color change is often utilized in various biochemical assays, such as enzyme-linked immunosorbent assays (ELISAs), to detect the presence or quantify the amount of peroxidase .

Biochemical Pathways

The interaction of TMB-d with peroxidase affects the oxidation-reduction pathway in cells . The end product of this reaction is a blue-colored compound, which can be measured spectrophotometrically .

Pharmacokinetics

Given its use as a laboratory reagent, it is likely that these properties are primarily determined by the experimental conditions under which it is used .

Result of Action

The molecular and cellular effects of TMB-d’s action primarily involve its role as a chromogenic substrate for peroxidase . The oxidation of TMB-d results in a color change that can be used to detect and quantify peroxidase activity . This has important implications in various biochemical assays, including those used for disease diagnosis and monitoring .

Action Environment

The action, efficacy, and stability of TMB-d can be influenced by various environmental factors. For instance, the pH and temperature of the solution can affect the rate of the peroxidase-catalyzed reaction . Additionally, the presence of other substances, such as inhibitors or enhancers of peroxidase, can also impact the reaction . Therefore, careful control of experimental conditions is necessary when using TMB-d .

Safety and Hazards

3,3’,5,5’-Tetramethyl-[1,1’-biphenyl]-4,4’-diamine dihydrochloride hydrate is harmful in contact with skin, if inhaled, and if swallowed . It is suspected of causing genetic defects . Personal protective equipment, including protective gloves, clothing, eye protection, and face protection, should be used .

Biochemische Analyse

Biochemical Properties

3,3’,5,5’-Tetramethyl-[1,1’-biphenyl]-4,4’-diamine dihydrochloride hydrate is known to interact with peroxidase, an enzyme involved in various biochemical reactions . The compound serves as a substrate for peroxidase, leading to the production of a soluble end product that is pale blue in color . This property makes it useful in quantifying hemoglobin and in staining myeloperoxidase-containing granules in granulocytes .

Cellular Effects

The cellular effects of 3,3’,5,5’-Tetramethyl-[1,1’-biphenyl]-4,4’-diamine dihydrochloride hydrate are primarily related to its role as a peroxidase substrate . The compound’s high lipophilicity allows it to easily enter cells and organelles, where it can participate in peroxidase reactions . The resulting deep blue precipitate can often exceed the range of a single organelle, making TMB-d a useful tool for microscopic and ultrastructural studies of peroxidase and peroxidase-labeled neural projections .

Molecular Mechanism

At the molecular level, 3,3’,5,5’-Tetramethyl-[1,1’-biphenyl]-4,4’-diamine dihydrochloride hydrate acts as a substrate for the enzyme peroxidase . The reaction produces a deep blue precipitate, which exposes the active site of the peroxidase, facilitating the oxidation reaction .

Temporal Effects in Laboratory Settings

It is known that the compound is stable, but moisture sensitive and may be light sensitive .

Metabolic Pathways

Its role as a peroxidase substrate suggests that it may be involved in the metabolic pathways of this enzyme .

Transport and Distribution

Its high lipophilicity suggests that it can easily penetrate cellular membranes .

Subcellular Localization

Its role as a peroxidase substrate and its high lipophilicity suggest that it can localize in various cellular compartments where peroxidase is present .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of TMB dihydrochloride involves the synthesis of 3,3’,5,5’-tetramethylbenzidine followed by its conversion to the dihydrochloride salt. The synthesis typically starts with the nitration of 3,3’,5,5’-tetramethylbiphenyl, followed by reduction to the corresponding diamine. The final step involves the formation of the dihydrochloride salt by reacting the diamine with hydrochloric acid .

Industrial Production Methods: In industrial settings, TMB dihydrochloride is produced in large quantities using similar synthetic routes but optimized for scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is often supplied in tablet form for ease of use in laboratory settings .

Types of Reactions:

Oxidation: TMB dihydrochloride undergoes oxidation in the presence of peroxidase enzymes, such as horseradish peroxidase, to form a diimine-diamine complex.

Reduction: The compound can act as a hydrogen donor in the reduction of hydrogen peroxide to water.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide and peroxidase enzymes are commonly used reagents.

Reduction: The reduction reaction involves the use of reducing agents such as sodium borohydride.

Major Products:

Vergleich Mit ähnlichen Verbindungen

o-Phenylenediamine: Another chromogenic substrate that has been largely replaced by TMB dihydrochloride due to its non-carcinogenic nature.

Uniqueness of TMB Dihydrochloride:

Eigenschaften

IUPAC Name |

4-(4-amino-3,5-dimethylphenyl)-2,6-dimethylaniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2.2ClH/c1-9-5-13(6-10(2)15(9)17)14-7-11(3)16(18)12(4)8-14;;/h5-8H,17-18H2,1-4H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYNRGZULARUZCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)C2=CC(=C(C(=C2)C)N)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6070067 | |

| Record name | [1,1'-Biphenyl]-4,4'-diamine, 3,3',5,5'-tetramethyl-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6070067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64285-73-0, 207738-08-7 | |

| Record name | (1,1'-Biphenyl)-4,4'-diamine, 3,3',5,5'-tetramethyl-, hydrochloride (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064285730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-4,4'-diamine, 3,3',5,5'-tetramethyl-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Biphenyl]-4,4'-diamine, 3,3',5,5'-tetramethyl-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6070067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',5,5'-tetramethyl[1,1'-biphenyl]-4,4'-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3â?²,5,5â?²-Tetramethylbenzidine dihydrochloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.